molecular formula C11H19N3O2 B15312610 Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate

Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate

Katalognummer: B15312610
Molekulargewicht: 225.29 g/mol
InChI-Schlüssel: CKLMXDOQAAGPDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate is a synthetic organic compound that features a pyrazole ring, a propylamino group, and a methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the propylamino group: This step involves the alkylation of the pyrazole ring with a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.

    Esterification: The final step is the esterification of the resulting compound with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-methyl-2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate
  • Methyl 2-methyl-2-(butylamino)-3-(1h-pyrazol-1-yl)propanoate
  • Methyl 2-methyl-2-(phenylamino)-3-(1h-pyrazol-1-yl)propanoate

Uniqueness

Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the propylamino group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H19N3O2

Molekulargewicht

225.29 g/mol

IUPAC-Name

methyl 2-methyl-2-(propylamino)-3-pyrazol-1-ylpropanoate

InChI

InChI=1S/C11H19N3O2/c1-4-6-12-11(2,10(15)16-3)9-14-8-5-7-13-14/h5,7-8,12H,4,6,9H2,1-3H3

InChI-Schlüssel

CKLMXDOQAAGPDZ-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(C)(CN1C=CC=N1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.